Aminoquinuride

Catalog No.
S518642
CAS No.
3811-56-1
M.F
C21H20N6O
M. Wt
372.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aminoquinuride

CAS Number

3811-56-1

Product Name

Aminoquinuride

IUPAC Name

1,3-bis(4-amino-2-methylquinolin-6-yl)urea

Molecular Formula

C21H20N6O

Molecular Weight

372.4 g/mol

InChI

InChI=1S/C21H20N6O/c1-11-7-17(22)15-9-13(3-5-19(15)24-11)26-21(28)27-14-4-6-20-16(10-14)18(23)8-12(2)25-20/h3-10H,1-2H3,(H2,22,24)(H2,23,25)(H2,26,27,28)

InChI Key

HOUSDILKOJMENG-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C=C(C=CC2=N1)NC(=O)NC3=CC4=C(C=C(N=C4C=C3)C)N)N

Solubility

Soluble in DMSO

Synonyms

Aminochincarbamidum, Aminoquin carbamide, Aminoquinuride, Surfen

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)NC(=O)NC3=CC4=C(C=C(N=C4C=C3)C)N)N

Description

The exact mass of the compound Aminoquinuride is 372.1699 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Aminoquinuride, also known as Surfen, is an organic compound classified within the family of 4-aminoquinolines. Its chemical formula is C21H20N6O, and it has a molecular weight of 372.42 g/mol. The compound is characterized by its structural features, including a quinoline backbone and an amino group, which contribute to its biological properties and interactions with various biological molecules . Aminoquinuride is noted for its ability to bind to glycosaminoglycans, thereby influencing their function and the behavior of proteoglycans in biological systems .

Typical of quinoline derivatives. It primarily reacts through nucleophilic addition mechanisms, particularly with amines and thiols. The reactivity of aminoquinuride is influenced by its electron-rich nitrogen atoms, allowing it to participate in various electrophilic substitution reactions. Notably, the compound can form 1,4-addition products with nucleophiles, similar to other substituted p-benzoquinones .

Aminoquinuride exhibits significant biological activity, particularly in its role as a glycosaminoglycan binding agent. This interaction has implications for various physiological processes, including cell signaling and tissue repair. The compound has been studied for its potential therapeutic effects in conditions involving abnormal glycosaminoglycan metabolism . Additionally, it has shown promise in modulating the activity of proteoglycans, which are critical for maintaining structural integrity in tissues.

The synthesis of aminoquinuride typically involves multi-step organic reactions. One common method includes the condensation of appropriate amines with quinoline derivatives under acidic conditions to form the desired aminoquinoline structure. Other synthetic routes may involve the use of coupling reactions or modifications of existing quinoline compounds to introduce amino groups at specific positions on the ring structure .

Aminoquinuride has several applications in biomedical research and potential therapeutic contexts. Its ability to bind glycosaminoglycans makes it useful in studying cellular processes related to inflammation and tissue remodeling. Furthermore, it has been explored for its potential use in drug formulations targeting diseases associated with glycosaminoglycan dysfunctions, such as certain connective tissue disorders .

Research indicates that aminoquinuride interacts with various biological targets, particularly those involving glycosaminoglycans and proteoglycans. Interaction studies have shown that aminoquinuride can influence cellular processes such as adhesion, migration, and proliferation by modulating the functions of these molecules . These interactions are critical in understanding the compound's role in therapeutic applications and its mechanism of action.

Aminoquinuride shares structural similarities with several other compounds within the 4-aminoquinoline class and related quinoline derivatives. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
ChloroquineC18H26ClN3OAntimalarial properties; interacts with heme
HydroxychloroquineC18H26ClN3O2Anti-inflammatory; used in autoimmune diseases
PrimaquineC15H16N4O5SAntimalarial; effective against liver stages
QuinineC20H24N2O2SAntimalarial; derived from cinchona bark

Aminoquinuride's distinct property lies in its specific binding affinity for glycosaminoglycans, which differentiates it from other compounds that primarily target different biological pathways or mechanisms . This unique interaction profile positions aminoquinuride as a valuable tool in both research and therapeutic contexts focused on glycosaminoglycan-related functions.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

372.16985928 g/mol

Monoisotopic Mass

372.16985928 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

08T7936572

Related CAS

5424-37-3 (di-hydrochloride)

Other CAS

3811-56-1
5424-37-3

Wikipedia

Aminoquinuride

Dates

Modify: 2024-02-18
1: Warford JR, Lamport AC, Clements DR, Malone A, Kennedy BE, Kim Y, Gujar SA, Hoskin DW, Easton AS. Surfen, a proteoglycan binding agent, reduces inflammation but inhibits remyelination in murine models of Multiple Sclerosis. Acta Neuropathol Commun. 2018 Jan 4;6(1):4. doi: 10.1186/s40478-017-0506-9. PubMed PMID: 29301568; PubMed Central PMCID: PMC5755315.
2: Warford J, Doucette CD, Hoskin DW, Easton AS. Murine T cell activation is regulated by surfen (bis-2-methyl-4-amino-quinolyl-6-carbamide). Biochem Biophys Res Commun. 2014 Jan 10;443(2):524-30. doi: 10.1016/j.bbrc.2013.11.119. Epub 2013 Dec 6. PubMed PMID: 24315874.

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